molecular formula C10H12N2O2S B2629977 4-(2-Nitrophenyl)thiomorpholine CAS No. 428819-37-8

4-(2-Nitrophenyl)thiomorpholine

Cat. No. B2629977
M. Wt: 224.28
InChI Key: NEKPVRYSVKNVMG-UHFFFAOYSA-N
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Description

“4-(2-Nitrophenyl)thiomorpholine” is a compound that has been used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry . The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .


Synthesis Analysis

The compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . This method of synthesis is widely used in the field of medicinal chemistry .


Molecular Structure Analysis

The crystal and molecular structures of the compound have been described in detail. In the crystal, the molecule exhibits an approximately CS-symmetric structure, with the nitrogen-bound 4-nitrophenyl group in a quasi axial position on the six-membered thiomorpholine ring in a low-energy chair conformation . The solid-state structure of the compound is markedly different from that of its morpholine analogue .


Chemical Reactions Analysis

The compound has been widely used as a precursor in medicinal chemistry, for example, in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, anti-fungal, and antimycobacterial agents . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .

Scientific Research Applications

Catalytic Applications

Hydrogel Containing Thioether Group for Catalytic Applications A novel study involved synthesizing a hydrogel with a thioether group, which was utilized as a selective support material for preparing gold nanoparticles. These hydrogel-gold nanoparticles exhibited significant catalytic activity, particularly in the reduction of 4-nitrophenol, showcasing the potential of thioether-containing compounds like 4-(2-Nitrophenyl)thiomorpholine in catalysis and material science applications (Ilgın, Ozay, & Ozay, 2019).

Antimicrobial Applications

Synthesis and Antimicrobial Activity of Thiomorpholine Derivatives A research focused on synthesizing thiomorpholine derivatives showcased their potential antimicrobial properties. The study involved various chemical reactions, including nucleophilic substitution, to develop new bioactive molecules with antimicrobial effects. This indicates the relevance of thiomorpholine structures, such as 4-(2-Nitrophenyl)thiomorpholine, in the development of new antimicrobial agents (Kardile & Kalyane, 2010).

Analytical Chemistry Applications

Isothiourea-Catalyzed Enantioselective Addition Isothioureas catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, with 4-nitrophenoxide facilitating catalyst turnover. This process showcases the utility of nitrophenyl compounds, potentially including 4-(2-Nitrophenyl)thiomorpholine, in facilitating complex chemical reactions in a controlled and enantioselective manner (Arokianathar, Frost, Slawin, Stead, & Smith, 2018).

properties

IUPAC Name

4-(2-nitrophenyl)thiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2S/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKPVRYSVKNVMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Nitrophenyl)thiomorpholine

Synthesis routes and methods

Procedure details

A solution of 1-fluoro-2-nitro-benzene (2.0 mmol, 0.21 mL), triethylamine (3.0 mmol, 0.42 mL) and thiomorpholine (3.0 mmol, 0.30 mL) in dioxane (2 mL) was irradiated using microwave for 15 minutes at a temperature of 160° C. The solution was then cooled to room temperature and concentrated in vacuo and the resulting residue was purified using column chromatography on silica gel to provide 4-(2-Nitro-phenyl)-thiomorpholine. To the solution of this nitro compound in MeOH (10 mL) was added Pd on carbon (5% Pd, 100 mg). The resulting reaction mixture was stirred under a hydrogen atmosphere at room temperature for about 15 hours. The reaction mixture was filtered through a pad of celite and the filtrate was concentrated in vacuo to provide compound 39A. HPLC-MS RT=1.06 minutes, mass calculated formula C10H14N2S 194.09, observed LCMS m/z 195.10 (M+H).
Quantity
0.21 mL
Type
reactant
Reaction Step One
Quantity
0.42 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Citations

For This Compound
1
Citations
T Renaud, JP Hurvois, P Uriac - European Journal of Organic …, 2001 - Wiley Online Library
The electrochemical cyanation of various six‐membered N‐(2‐nitrophenyl) heterocyclic amines, including piperidine, morpholine, thiomorpholine, and N‐Boc‐protected piperazine …

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